N'-[(E)-phenylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide
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Description
N’-[(E)-phenylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide is a complex organic compound that features a quinoline moiety linked to a hydrazide group through a phenylmethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-phenylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The starting material, 8-hydroxyquinoline, is reacted with ethyl chloroacetate in the presence of potassium carbonate in dry acetone to form ethyl (quinolin-8-yloxy)acetate.
Hydrazide Formation: The ethyl (quinolin-8-yloxy)acetate is then treated with hydrazine hydrate under reflux conditions to yield 2-(quinolin-8-yloxy)acetohydrazide.
Final Compound Formation: The 2-(quinolin-8-yloxy)acetohydrazide is then reacted with benzaldehyde under acidic conditions to form N’-[(E)-phenylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-7-3-2-4-8-15)24-17-11-5-9-16-10-6-12-20-18(16)17/h2-14H,1H3,(H,22,23)/b21-13+ |
InChI Key |
WTUMBJXMASICAA-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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